ethyl (2Z)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
The compound “ethyl 2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic molecule. It belongs to the class of compounds known as Schiff bases, which are synthesized via condensation of aldehyde/ketone with primary amines . Schiff bases are considered versatile organic precursors for the synthesis of a wide variety of complex molecules/intermediates .
Synthesis Analysis
The synthesis of similar compounds involves reacting thiosemicarbazide with a specific aldehyde in dry ethanol . The structure is then elucidated by spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of such compounds is confirmed by spectroscopic techniques and single crystal X-ray diffraction . A detailed analysis of the intermolecular interactions can be performed based on the Hirshfeld surfaces and their associated two-dimensional fingerprint plots .Chemical Reactions Analysis
Schiff bases, to which this compound belongs, have extremely important applications in various chemical reactions. These include the addition of organometallic reagents or hydride to C=N bond, hetero Diels-Alder reaction to furnish six-member nitrogen-containing heterocyclic compounds, building-up scaffolds, reduction of C=N bond, focused on asymmetric formation of carbon–carbon bond, and Staudinger reactions for the preparation of β-lactams .Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity. Molecular results reveal that such compounds have promising neuroprotective and anti-inflammatory properties . A molecular docking study shows that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Future Directions
The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
ethyl (2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S2/c1-5-32-24(30)21-14(2)26-25-27(22(21)16-7-9-17(33-4)10-8-16)23(29)20(34-25)13-15-6-11-19(31-3)18(28)12-15/h6-13,22,28H,5H2,1-4H3/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMXJAKTWAMEDK-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC(=C(C=C4)OC)O)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)O)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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